
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is a useful research compound. Its molecular formula is C22H25NO5 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis and Bond Protection
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid and its derivatives are widely utilized in the synthesis of peptides. The Fmoc (fluoren-9-ylmethoxycarbonyl) group acts as a protective group for the amide bond in peptides, proving especially useful in the synthesis of 'difficult sequences' and in inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993). This process is critical for maintaining the integrity and functionality of peptides during the synthetic process.
Structural and Supramolecular Features
The structural and supramolecular features of Fmoc amino acids are essential for recognizing properties relevant to biomedical research and industry, such as the design and development of novel effective hydrogelators, biomaterials, or therapeutics. A comprehensive understanding of these features is crucial for advancing applications in these areas (Bojarska et al., 2020).
Chemoenzymatic Synthesis
The chemoenzymatic and stereoselective synthesis of Fmoc-protected (2S,3S)-2-hydroxy-3-amino acids from 2-furaldehyde and their application in the solid-phase synthesis of novel completely α-hydroxylated β-hexapeptides demonstrates the versatility of this compound in creating complex peptide structures (Tromp et al., 2001).
Self-Assembly and Functional Materials
Fmoc-modified amino acids and short peptides, due to their self-assembly features, are used extensively for fabricating functional materials. Their inherent hydrophobicity and aromaticity promote the association of building blocks, making them suitable for a range of applications including cell cultivation, bio-templating, and drug delivery (Tao et al., 2016).
Drug Design and Protein Engineering
The synthesis of Fmoc-protected amino acids like Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid on a large scale is pivotal for protein engineering and drug design, highlighting the role of these compounds in developing new therapeutic agents and engineering protein structures (Yin et al., 2019).
Peptidomimetic Chemistry
Fmoc-protected morpholine-3-carboxylic acid and other similar compounds are crucial in peptidomimetic chemistry, enabling the synthesis of complex peptide-like structures on a solid phase and opening avenues for new therapeutic interventions and drug development (Sladojevich et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHTWMSZVZTEEL-PMACEKPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
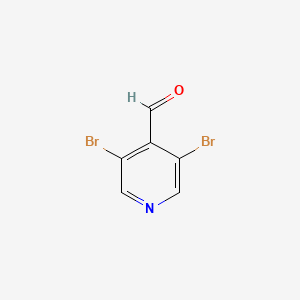

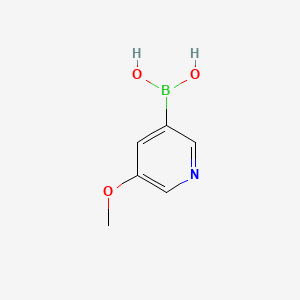
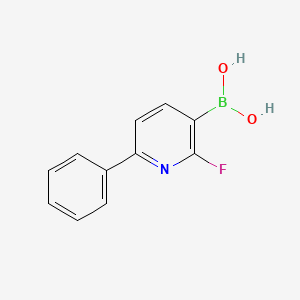

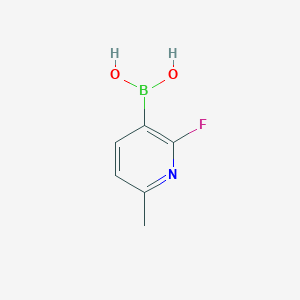
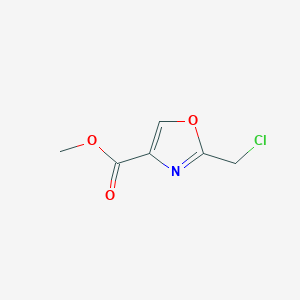



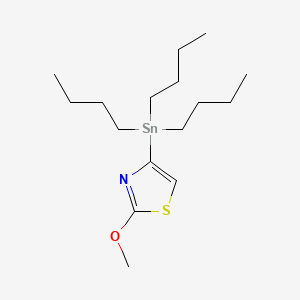
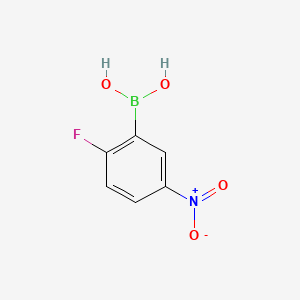

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)
